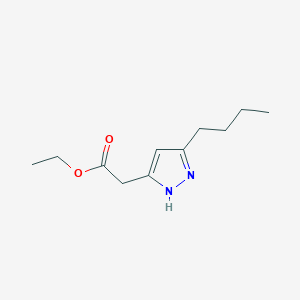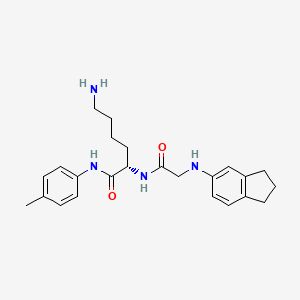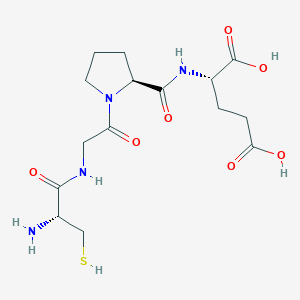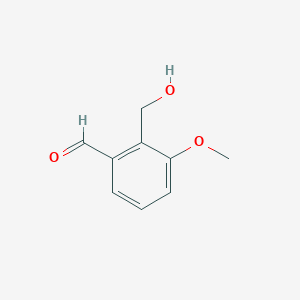
1H-Pyrazole-3-acetic acid, 5-butyl-, ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Pyrazole-3-acetic acid, 5-butyl-, ethyl ester is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a butyl group at the 5-position and an ethyl ester group at the 3-position of the pyrazole ring. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry, often serving as key intermediates in the preparation of more complex heterocyclic systems .
Métodos De Preparación
The synthesis of 1H-Pyrazole-3-acetic acid, 5-butyl-, ethyl ester typically involves the cyclization of appropriate precursors. One common method includes the condensation of substituted aromatic aldehydes and tosylhydrazine, followed by cycloaddition with terminal alkynes . Another approach involves the use of N-isocyanoiminotriphenylphosphorane as a “CNN” building block to react with terminal alkynes under mild conditions . Industrial production methods often employ these synthetic routes due to their efficiency and high yield.
Análisis De Reacciones Químicas
1H-Pyrazole-3-acetic acid, 5-butyl-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like bromine or oxygen in the presence of a catalyst.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst.
Common reagents and conditions used in these reactions include bromine, hydrogen gas, aryl halides, and bases like potassium tert-butoxide. Major products formed from these reactions include various substituted pyrazoles and pyrazolines .
Aplicaciones Científicas De Investigación
1H-Pyrazole-3-acetic acid, 5-butyl-, ethyl ester has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 1H-Pyrazole-3-acetic acid, 5-butyl-, ethyl ester involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .
Comparación Con Compuestos Similares
1H-Pyrazole-3-acetic acid, 5-butyl-, ethyl ester can be compared with other similar compounds, such as:
- 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid ethyl ester
- 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester
These compounds share a similar pyrazole core structure but differ in the substituents attached to the ring. The presence of different substituents can significantly influence their chemical reactivity and biological activity. For example, the butyl group in this compound may enhance its lipophilicity and membrane permeability compared to other pyrazole derivatives .
Propiedades
Número CAS |
919123-98-1 |
|---|---|
Fórmula molecular |
C11H18N2O2 |
Peso molecular |
210.27 g/mol |
Nombre IUPAC |
ethyl 2-(3-butyl-1H-pyrazol-5-yl)acetate |
InChI |
InChI=1S/C11H18N2O2/c1-3-5-6-9-7-10(13-12-9)8-11(14)15-4-2/h7H,3-6,8H2,1-2H3,(H,12,13) |
Clave InChI |
VTRFBGQTQKGHJO-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1=NNC(=C1)CC(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[1-Chloro-2-(4-methylphenyl)-2-oxoethyl]propanamide](/img/structure/B14185083.png)
![N-[4-(Trifluoromethyl)phenyl]glycyl-N-(4-methylphenyl)-L-lysinamide](/img/structure/B14185098.png)

![N-[3-(2-Chlorophenyl)-1H-indazol-6-yl]benzenesulfonamide](/img/structure/B14185111.png)

![1,1'-{[2-(Dimethylamino)ethyl]azanediyl}di(propan-2-ol)](/img/structure/B14185123.png)

![N-[(2S)-1-Hydroxybutan-2-yl]-2-methylpropanamide](/img/structure/B14185137.png)


![Benzoic acid, 2-[[3-(4-methoxyphenyl)-1,3-dioxopropyl]amino]-](/img/structure/B14185142.png)
![3-[4-(2-Fluoropyridine-3-carbonyl)piperazin-1-yl]benzonitrile](/img/structure/B14185144.png)
![Bis[(2-chlorophenyl)methyl]stannanone](/img/structure/B14185152.png)
